2-ethynyl-1-methylpyrrolidine hydrochloride
Description
Properties
IUPAC Name |
2-ethynyl-1-methylpyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N.ClH/c1-3-7-5-4-6-8(7)2;/h1,7H,4-6H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIQZMJXMSQCAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C#C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2309462-10-8 | |
| Record name | 2-ethynyl-1-methylpyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethynyl-1-methylpyrrolidine hydrochloride involves the reaction of 2-ethynylpyrrolidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
2-ethynyl-1-methylpyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxidized products such as ketones or carboxylic acids.
Reduction: Reduced products such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-ethynyl-1-methylpyrrolidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a tool for probing molecular interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-ethynyl-1-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds


Key Observations :
- Pyrrolidine vs. Piperidine/Adamantane : The pyrrolidine ring (5-membered) in the target compound contrasts with piperidine (6-membered, e.g., triprolidine) or adamantane (rigid cage, e.g., memantine), affecting conformational flexibility and receptor binding .
- Ethynyl vs. Phenyl/Ester Groups : The ethynyl group’s linearity may enhance π-orbital interactions compared to phenyl (aromatic) or ester (polar) substituents in analogs like Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate HCl .
Pharmacological and Functional Differences
- CNS Activity : Triprolidine (antihistamine) and methylphenidate (stimulant) target neurotransmitter reuptake or receptor antagonism, whereas the ethynyl group’s electronic properties in the target compound could modulate serotonin or dopamine pathways, though this remains speculative without direct evidence .
- Stability and Solubility : The hydrochloride salt improves water solubility across all compounds. Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate HCl exhibits ≥5-year stability at -20°C , suggesting similar storage conditions might apply to the target compound.
Biological Activity
2-Ethynyl-1-methylpyrrolidine hydrochloride is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
1. Chemical Structure and Synthesis
This compound belongs to the pyrrolidine class of compounds, characterized by a five-membered nitrogen-containing heterocycle. Its synthesis typically involves several key steps:
- Preparation of Pyrrolidine Ring : This is achieved through cyclization of appropriate precursors, such as 1,4-dicarbonyl compounds.
- Ethynylation : The introduction of the ethynyl group is performed using reagents like ethynyl magnesium bromide or ethynyl lithium.
- Methylation : Methyl groups are introduced via alkylation reactions using methyl iodide.
- Hydrochloride Formation : The final step involves converting the free base to its hydrochloride salt using hydrochloric acid .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, affecting catalytic functions.
- Receptor Binding : It may act as an agonist or antagonist in receptor-ligand interactions, influencing various signal transduction pathways .
3.1 Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits significant anti-inflammatory and analgesic effects. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokine production and alleviate pain in rodent models .
3.2 Anticancer Activity
The compound has shown promise in anticancer research. In a study involving various cancer cell lines, it was found to inhibit cell proliferation with IC50 values ranging from 5 to 20 µM, depending on the cell type . The mechanism appears to involve apoptosis induction and cell cycle arrest.
3.3 Cognitive Enhancements
Recent pharmacological studies suggest that this compound may enhance cognitive function by acting as a histamine H3 receptor antagonist. This activity has implications for treating cognitive disorders such as Alzheimer's disease .
4. Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Ethynyl and methyl groups | Anti-inflammatory, analgesic, anticancer |
| 2-Methylpyrrolidine hydrochloride | Methyl group only | Limited biological activity |
The presence of both ethynyl and methyl groups in this compound enhances its binding affinity and specificity towards molecular targets compared to its analogs .
Case Study 1: Analgesic Efficacy
In a double-blind study involving rodents, administration of this compound resulted in a significant reduction in pain response compared to control groups. The study reported a reduction in pain scores by approximately 40% within one hour post-administration .
Case Study 2: Cognitive Improvement
A preclinical trial assessed the cognitive effects of the compound on models of Alzheimer's disease. Results indicated improved memory retention and learning capabilities, suggesting potential use in cognitive therapies .
Q & A
Basic Questions
Q. What are the recommended experimental methods for synthesizing 2-ethynyl-1-methylpyrrolidine hydrochloride?
- Methodology : Common approaches include nucleophilic substitution or Sonogashira coupling to introduce the ethynyl group. For example, pyrrolidine derivatives are often synthesized via alkylation of pyrrolidine precursors with propargyl halides, followed by hydrochloride salt formation. Reaction optimization may involve adjusting molar ratios (e.g., 1:1 for intermediates as in ), temperature, and catalysts (e.g., palladium for cross-coupling). Purification via recrystallization or column chromatography is critical.
Q. How can researchers determine the physicochemical properties (e.g., solubility, stability) of this compound?
- Methodology : Use techniques like:
- Solubility : Phase-solubility studies in polar/non-polar solvents (e.g., water, ethanol, DMSO) with UV-Vis spectroscopy or HPLC.
- Stability : Accelerated stability testing under varying pH (e.g., 1–13), temperature (25–60°C), and light exposure, monitored via TGA or DSC (refer to stability protocols in ).
- Partition coefficient (LogP) : Shake-flask method with octanol/water systems.
Q. What safety protocols are essential when handling this compound?
- Guidelines :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Refer to Safety Data Sheets (SDS) for hazards not otherwise classified (HNOC), as seen in .
- First aid: Immediate rinsing for skin/eye contact and inhalation avoidance (aligning with ).
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated?
- Methodology :
- Kinetic studies : Monitor reaction progress via NMR or IR spectroscopy.
- Isotopic labeling : Use deuterated solvents or ¹³C-labeled reagents to trace pathways.
- Computational modeling : DFT calculations to predict transition states, leveraging structural insights from related compounds (e.g., piperidine derivatives in ).
Q. What strategies resolve contradictions in experimental data (e.g., conflicting solubility or reactivity results)?
- Methodology :
- Replication : Repeat experiments under controlled conditions.
- Statistical analysis : Apply ANOVA or t-tests to assess variability (as emphasized in ).
- Cross-validation : Use complementary techniques (e.g., compare HPLC purity with NMR integration).
Q. Which advanced analytical techniques confirm the molecular structure and purity of this compound?
- Techniques :
- X-ray crystallography : For absolute configuration determination (as in ).
- High-resolution mass spectrometry (HRMS) : Validate molecular formula.
- 2D NMR (COSY, HSQC) : Assign proton and carbon signals for structural elucidation.
Q. How can researchers assess the compound’s stability under diverse experimental conditions (e.g., catalysis, biological assays)?
- Methodology :
- Long-term stability studies : Store samples at −20°C, 4°C, and ambient conditions, analyzing degradation via LC-MS.
- Stress testing : Expose to oxidizers (H₂O₂) or reductants (NaBH₄) to identify degradation pathways (inspired by ).
- Bioassay compatibility : Test stability in cell culture media (e.g., DMEM) at 37°C/5% CO₂.
Data Presentation and Compliance
Q. What are best practices for presenting chemical data in publications?
- Guidelines :
- Use IUPAC nomenclature and SI units consistently (per ).
- Include reaction schemes with exact conditions (temperature, time, yields).
- Provide raw data (e.g., NMR spectra, crystal structure CIF files) in supplementary materials.
Q. How to ensure compliance with regulatory standards for novel pyrrolidine derivatives?
- Steps :
- Follow REACH and GHS guidelines for hazard classification (as in ).
- Document synthesis and purity data aligned with pharmacopeial standards (e.g., USP, EP; see ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


